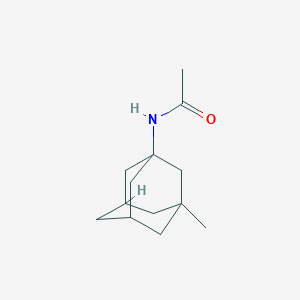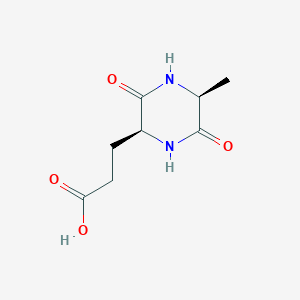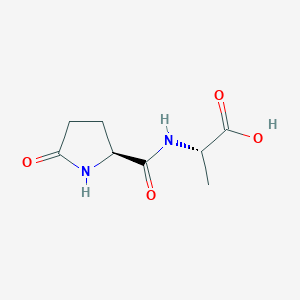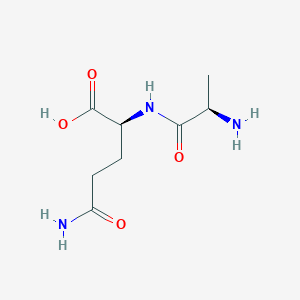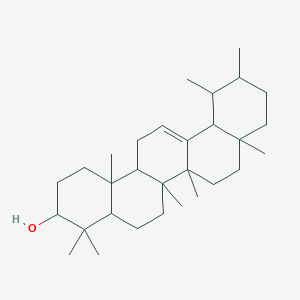
BPDE
Vue d'ensemble
Description
Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide, also known as bpde or benzo(a)pyrene diol epoxide, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide can be converted into benzo[a]pyrene.
Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.
7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.
Applications De Recherche Scientifique
Dommages à l'ADN et carcinogénèse
Le BPDE est un composé génotoxique puissant qui forme des adduits covalents avec l'ADN. Ces adduits peuvent entraîner des mutations et contribuer à la carcinogénèse. Comprendre les mécanismes par lesquels le this compound interagit avec l'ADN éclaire le développement du cancer et les interventions thérapeutiques potentielles .
Adduits d'ARN et épigénétique de l'ARN
Alors que l'impact du this compound sur l'ADN génomique est bien étudié, ses effets sur l'acide ribonucléique (ARN) restent moins clairs. Des recherches récentes ont montré que le this compound peut former des adduits avec l'ARN, affectant les modifications post-transcriptionnelles. La chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) a été utilisée pour identifier les dérivés du this compound de nucléosides modifiés dans les ARN de transfert eucaryotes (ARNt) . L'étude de ces adduits d'ARN peut fournir des informations sur la structure et la fonction de l'ARN.
Adduits protéiques et signalisation cellulaire
Le this compound forme également des adduits protéiques, en particulier dans les régions histidine-proline et les résidus lysine. Ces modifications peuvent avoir un impact sur la fonction protéique et les voies de signalisation cellulaire. Les chercheurs étudient ces interactions pour comprendre comment le this compound affecte les processus cellulaires et identifier potentiellement des cibles thérapeutiques .
Métabolisme et voies de détoxification
Les enzymes du cytochrome P450, notamment le CYP1A1, métabolisent le B[a]P pour former le this compound. L'étude des voies enzymatiques impliquées dans la formation et la détoxification du this compound fournit des informations cruciales sur la sensibilité à la toxicité induite par le B[a]P. De plus, comprendre comment l'aspirine (ASP) peut atténuer la toxicité du this compound est un domaine de recherche actif .
Surveillance environnementale et évaluation des risques
Le this compound est un marqueur de l'exposition environnementale au B[a]P. Les chercheurs utilisent les niveaux d'adduits this compound-ADN dans les tissus (comme le foie, les poumons, les reins et le cerveau) comme indicateurs d'exposition. La surveillance de ces adduits permet d'évaluer le risque d'effets néfastes pour la santé liés au B[a]P dans les populations exposées .
Développement de médicaments et stratégies de chimioprévention
Compte tenu du rôle du this compound dans la carcinogénèse, les chercheurs explorent des agents chimiopréventifs qui peuvent contrer ses effets. L'aspirine, par exemple, s'est avérée prometteuse pour atténuer la toxicité induite par le this compound. L'étude de nouveaux composés ou la réaffectation de médicaments existants pour la chimioprévention est une voie de recherche essentielle .
En résumé, l'impact multiforme du this compound sur l'ADN, l'ARN, les protéines et les processus cellulaires souligne son importance en matière de santé environnementale et de biologie du cancer. Les chercheurs continuent de démêler ses complexités, visant à améliorer l'évaluation des risques, à développer des stratégies préventives et à approfondir notre compréhension de la carcinogénèse chimique. 🌟 .
Mécanisme D'action
- Aryl Hydrocarbon Receptor (AhR) Activation: BPDE also activates the AhR, a transcription factor. AhR activation can alter gene expression, including genes involved in detoxification and cell cycle regulation .
Biochemical Pathways
This compound affects several biochemical pathways:
Action Environment
Environmental factors influence this compound’s action:
Analyse Biochimique
Biochemical Properties
Benzo(a)pyrene diol epoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, under the catalysis of cytochrome P450 1A1 (CYP1A1), Benzo(a)pyrene is metabolized into the ultimate carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), resulting in DNA damage by forming this compound-DNA adduct .
Cellular Effects
Benzo(a)pyrene diol epoxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound-DNA adduct formation and alterations of mRNA, protein, and DNA methylation of CYP1A1, GSTP1, and GSTM1 are induced by benzo [a]pyrene .
Molecular Mechanism
The molecular mechanism of action of Benzo(a)pyrene diol epoxide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms bulky covalent DNA adducts with guanines .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Benzo(a)pyrene diol epoxide change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Benzo(a)pyrene diol epoxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzo(a)pyrene diol epoxide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Benzo(a)pyrene diol epoxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzo(a)pyrene diol epoxide and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036779 | |
| Record name | Benzo(a)pyrene diolepoxide 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55097-80-8, 58917-67-2 | |
| Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene diolepoxide 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







